2,5-DimethoxyphenylZinc bromide
Description
2,5-Dimethoxyphenylzinc bromide is an organozinc reagent characterized by a phenyl ring substituted with methoxy groups at the 2- and 5-positions, bonded to a zinc bromide moiety. Such aryl zinc halides are pivotal in cross-coupling reactions (e.g., Negishi coupling) for synthesizing biaryl structures or functionalized aromatic compounds. The methoxy groups act as electron-donating substituents, enhancing the electron density of the aromatic ring, which influences reactivity and stability during synthetic applications.
Properties
Molecular Formula |
C8H9BrO2Zn |
|---|---|
Molecular Weight |
282.4 g/mol |
IUPAC Name |
bromozinc(1+);1,4-dimethoxybenzene-6-ide |
InChI |
InChI=1S/C8H9O2.BrH.Zn/c1-9-7-3-5-8(10-2)6-4-7;;/h3-5H,1-2H3;1H;/q-1;;+2/p-1 |
InChI Key |
UHNYYRJZKADZPM-UHFFFAOYSA-M |
Canonical SMILES |
COC1=C[C-]=C(C=C1)OC.[Zn+]Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 2,5-DimethoxyphenylZinc bromide typically involves the reaction of 2,5-dimethoxyphenyl bromide with zinc in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere to prevent oxidation. The general reaction can be represented as follows:
2,5−Dimethoxyphenyl bromide+Zn→2,5−DimethoxyphenylZinc bromide
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 2,5-DimethoxyphenylZinc bromide undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the zinc atom is replaced by other nucleophiles.
Coupling Reactions: It is commonly used in cross-coupling reactions such as the Suzuki-Miyaura coupling, where it reacts with aryl halides to form biaryl compounds.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles used in substitution reactions include halides, alkoxides, and amines.
Catalysts: Palladium catalysts are often used in coupling reactions to facilitate the formation of carbon-carbon bonds.
Solvents: Tetrahydrofuran (THF) and other polar aprotic solvents are commonly used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, in Suzuki-Miyaura coupling, the product is typically a biaryl compound.
Scientific Research Applications
2,5-DimethoxyphenylZinc bromide has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis to form complex molecules and intermediates.
Biology: It can be used to synthesize biologically active compounds for research purposes.
Medicine: It is involved in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Industry: It is used in the production of materials and chemicals with specific properties.
Mechanism of Action
The mechanism of action of 2,5-DimethoxyphenylZinc bromide involves the transfer of the phenyl group from the zinc atom to the target molecule. This transfer is facilitated by the formation of a transient organozinc intermediate, which then undergoes further reactions to form the desired product. The molecular targets and pathways involved depend on the specific reaction and conditions used.
Comparison with Similar Compounds
Comparative Analysis with Analogous Compounds
2-Chlorophenylzinc Bromide
- Substituents : Chlorine at the 2-position.
- Synthesis : Prepared via oxidative addition of zinc dust to 2-bromochlorobenzene in acetonitrile, catalyzed by cobalt bromide, yielding ~75% .
Table 1: Key Properties of Aryl Zinc Bromides
*Direct yield data unavailable; inferred from analogous syntheses.
Comparison with 2,5-Dimethoxyphenyl Derivatives in Other Contexts
NBOMe Series (e.g., 25I-NBOMe, 25B-NBOMe)
- Structure : N-Benzyl-2-(2,5-dimethoxyphenyl)ethanamine derivatives with halogen substituents (e.g., I, Br, Cl) at the 4-position .
- Key Differences : Unlike the zinc bromide reagent, NBOMe compounds are psychoactive phenethylamines. However, the shared 2,5-dimethoxyphenyl group highlights how substituent position (e.g., 4-halogen vs. 2,5-OMe) dictates biological activity and physicochemical properties.
Zinc Tetrakis(2,5-dimethoxyphenyl)porphyrin
- Application: Used as a donor in photovoltaic cells, achieving a power conversion efficiency (η) of 1.5% .
- Role of Substituents : The 2,5-dimethoxy groups enhance light absorption and electron-donating capacity, critical for charge transfer in solar applications.
Substituent Effects on Reactivity and Stability
- Electron-Donating vs. Withdrawing Groups : Methoxy groups increase electron density, favoring reactions requiring nucleophilic aromatic intermediates. In contrast, halogens (e.g., Cl) reduce electron density, stabilizing intermediates in electrophilic substitutions.
- Steric Considerations: Bulky 2,5-dimethoxy substituents may hinder reagent accessibility in coupling reactions compared to monosubstituted analogs like 2-chlorophenylzinc bromide.
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